molecular formula C23H28F2N6O4S B579956 Ticagrelor sulphone CAS No. 1788033-05-5

Ticagrelor sulphone

Cat. No. B579956
M. Wt: 522.572
InChI Key: TUIWICWAOCUWJD-FNOIDJSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ticagrelor is a potent oral platelet P2Y12 receptor antagonist . It is used alone or together with aspirin to lessen the chance of heart attack or stroke in patients with acute coronary syndrome (ACS) or a history of heart attack .


Synthesis Analysis

The synthesis of Ticagrelor is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology . One-pot reaction was used to telescope the next three steps, resulting in 75% overall yield in comparison to the initial 63% yield obtained from the stepwise isolation process .


Molecular Structure Analysis

Ticagrelor is rapidly absorbed by the body after oral administration, exhibits inherent activity without requiring metabolic activation, and binds reversibly to the P2Y12 receptor . The structure of Ticagrelor was characterized by 1D (1 H-NMR, 13 C-NMR), 2D NMR (1 H-1 H COSY, HSQC), and HRMS .


Chemical Reactions Analysis

Ticagrelor inhibits a central amplification pathway of platelet activation directly as well as via an active metabolite . It has a rapid onset and offset of antiplatelet action that remains consistent in the circulation during twice-daily administration and is amenable to reversal .


Physical And Chemical Properties Analysis

Ticagrelor is highly lipophilic and has poor aqueous solubility . Its molecular weight is 522.57, and its density is 1.67±0.1 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

Application in Analytical Toxicology

  • Scientific Field : Analytical Toxicology .
  • Summary of Application : Ticagrelor and its metabolites, including Ticagrelor sulphone, are quantified in human plasma and urine using high-performance liquid chromatography–tandem mass spectrometry (MS) .
  • Methods of Application : Plasma samples are processed by liquid–liquid extraction using ethyl acetate, and urine is processed by protein precipitation. Separations are performed on an Ultimate XB-C 18 column, using aqueous ammonium acetate/acetonitrile as the mobile phase .
  • Results or Outcomes : The assay was validated over the linear range of 0.5–2,000 ng/mL for ticagrelor and M8. The intra- and inter-assay precisions were ≤14.6% for ticagrelor and ≤14.7% for M8, respectively .

Application in Pharmaceutical Chemistry

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : Ticagrelor sulphone is used in the preparation of Ticagrelor, an antiplatelet drug .
  • Methods of Application : The synthesis of Ticagrelor is a four-step reaction. Each reaction step was optimized individually to develop a scalable and industrial friendly process .
  • Results or Outcomes : One-pot reaction was used to telescope the next three steps, resulting in 75% overall yield in comparison to the initial 63% yield obtained from the stepwise isolation process .

Application in Clinical Medicine

  • Scientific Field : Clinical Medicine .
  • Summary of Application : Ticagrelor sulphone is used in the treatment of arterial thrombosis .
  • Methods of Application : Ticagrelor is administered orally and is metabolized by CYP3A4 to an active metabolite, M8 (AR-C124910XX), which has the activity equal to that of the parent compound .

Application in Stroke Prevention

  • Scientific Field : Clinical Medicine .
  • Summary of Application : Ticagrelor, which metabolizes into Ticagrelor sulphone, is used for the prevention of stroke, heart attack and other events in people with acute coronary syndrome .
  • Methods of Application : Ticagrelor is administered orally and acts as a platelet aggregation inhibitor by antagonising the P2Y12 receptor .
  • Results or Outcomes : Ticagrelor has been recognized worldwide because of its favorable pharmacological properties and significant clinical benefits, and it is the preferred antiplatelet drug for the treatment of acute coronary syndrome .

Application in Acute Coronary Syndrome Treatment

  • Scientific Field : Clinical Medicine .
  • Summary of Application : Ticagrelor is used for treating acute coronary syndrome (ACS), especially acute ST-segment elevation myocardial infarction (STEMI) .
  • Methods of Application : Ticagrelor is rapidly absorbed by the body after oral administration, exhibits inherent activity without requiring metabolic activation, and binds reversibly to the P2Y12 receptor .
  • Results or Outcomes : Ticagrelor has been recommended in ACS treatment guidelines worldwide due to its advantageous pharmacological properties and significant clinical benefits .

Application in Diabetes Mellitus Group

  • Scientific Field : Clinical Medicine .
  • Summary of Application : A systematic evaluation was conducted to estimate the efficacy and safety of ticagrelor for treating acute coronary syndrome (ACS) in general ACS patients and a diabetes mellitus (DM) group .
  • Methods of Application : The study involved a systematic evaluation of relevant trials and reports .
  • Results or Outcomes : The study concluded that individualized treatment should be provided based on the specific conditions of the patients to avoid serious adverse events .

Application in Inflammatory Response Inhibition

  • Scientific Field : Clinical Medicine .
  • Summary of Application : Ticagrelor, which metabolizes into Ticagrelor sulphone, has been found to inhibit inflammatory response .
  • Methods of Application : Ticagrelor is administered orally and acts by inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation .

Application in Diabetes Mellitus Patients

  • Scientific Field : Clinical Medicine .
  • Summary of Application : A systematic evaluation was conducted to estimate the efficacy and safety of ticagrelor for treating acute coronary syndrome (ACS) in general ACS patients and a diabetes mellitus (DM) group .
  • Methods of Application : The study involved a systematic evaluation of relevant trials and reports .
  • Results or Outcomes : The study concluded that individualized treatment should be provided based on the specific conditions of the patients to avoid serious adverse events .

Application in Long-term Secondary Prevention

  • Scientific Field : Clinical Medicine .
  • Summary of Application : Ticagrelor, which metabolizes into Ticagrelor sulphone, has been used for long-term secondary prevention in patients with prior myocardial infarction .
  • Methods of Application : The study involved a stepwise approach based on the paradigm espoused by the most recent ESC guidelines for selection of patients at lower bleeding risk and higher thrombotic risk for additional antithrombotic therapy .
  • Results or Outcomes : The study found that a significant proportion of the population (∼60% of the patients) could benefit from more intensive antithrombotic prevention than aspirin alone .

Safety And Hazards

Ticagrelor also causes adverse reactions such as bleeding tendency, dyspnea, ventricular pause, gout, kidney damage, and thrombotic thrombocytopenic purpura in clinical treatment . Therefore, it is necessary to pay attention to risk assessments when using Ticagrelor .

Future Directions

The future management of acute coronary syndromes could potentially involve the dichotomisation of antithrombotic therapies, whereby only those with high-risk of ischaemia, without a high-risk of bleeding, receive Ticagrelor plus very-low-dose aspirin, while Ticagrelor monotherapy is administered to the remaining majority .

properties

IUPAC Name

(1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-10-17(35-6-5-32)20(34)19(15)33)18-22(28-23)31(30-29-18)16-9-12(16)11-3-4-13(24)14(25)8-11/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIWICWAOCUWJD-FNOIDJSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC3C4=CC(=C(C=C4)F)F)NC5CC(C(C5O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@H]3C4=CC(=C(C=C4)F)F)N[C@@H]5C[C@@H]([C@H]([C@H]5O)O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ticagrelor sulphone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.